![molecular formula C5H3ClN4 B231351 3-Chloro-7H-imidazo[4,5-c]pyridazine](/img/structure/B231351.png)
3-Chloro-7H-imidazo[4,5-c]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-7H-imidazo[4,5-c]pyridazine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It belongs to the class of imidazopyridazines, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 3-Chloro-7H-imidazo[4,5-c]pyridazine is not yet fully understood. However, it has been suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and inflammation. It may also modulate the immune response by affecting the production of cytokines and chemokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Chloro-7H-imidazo[4,5-c]pyridazine vary depending on the specific application and concentration used. In cancer cells, it has been found to induce cell cycle arrest and apoptosis. It may also affect the expression of genes involved in cancer cell proliferation and survival. In viral infections, it may inhibit viral replication by affecting various stages of the viral life cycle. In inflammation, it may reduce the production of pro-inflammatory cytokines and chemokines, thereby decreasing inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Chloro-7H-imidazo[4,5-c]pyridazine in lab experiments is its potential therapeutic applications in various fields, including oncology, virology, and immunology. It is also relatively easy to synthesize, and its structure can be modified to enhance its activity and selectivity. However, one limitation is the lack of comprehensive understanding of its mechanism of action, which may hinder the development of more effective therapies. Additionally, its potential toxicity and side effects need to be thoroughly investigated before clinical trials can be conducted.
Zukünftige Richtungen
There are several future directions for research on 3-Chloro-7H-imidazo[4,5-c]pyridazine. One area of interest is the development of more potent and selective derivatives that can target specific enzymes and signaling pathways involved in cancer cell proliferation, viral replication, and inflammation. Another area of research is the investigation of its potential as a combination therapy with other drugs to enhance its efficacy. Furthermore, more studies are needed to fully understand its mechanism of action and potential toxicity, as well as its pharmacokinetics and pharmacodynamics in vivo.
Synthesemethoden
The synthesis of 3-Chloro-7H-imidazo[4,5-c]pyridazine can be achieved through various methods, including the reaction of 3-chloro-6-nitroimidazo[4,5-c]pyridine with hydrazine hydrate, followed by reduction with palladium on carbon. Another method involves the reaction of 3-chloro-6-nitroimidazo[4,5-c]pyridine with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The yield of the product varies depending on the method used.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 3-Chloro-7H-imidazo[4,5-c]pyridazine have been explored in various scientific studies. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. Additionally, it has shown potential as an antiviral agent, particularly against the hepatitis C virus. Furthermore, it has been investigated for its anti-inflammatory and analgesic properties, as well as its ability to modulate the immune response.
Eigenschaften
Molekularformel |
C5H3ClN4 |
|---|---|
Molekulargewicht |
154.56 g/mol |
IUPAC-Name |
3-chloro-5H-imidazo[4,5-c]pyridazine |
InChI |
InChI=1S/C5H3ClN4/c6-4-1-3-5(10-9-4)8-2-7-3/h1-2H,(H,7,8,10) |
InChI-Schlüssel |
XWNKHKFVVGKLJS-UHFFFAOYSA-N |
SMILES |
C1=C2C(=NN=C1Cl)N=CN2 |
Kanonische SMILES |
C1=C2C(=NN=C1Cl)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{(E)-[(2,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B231268.png)
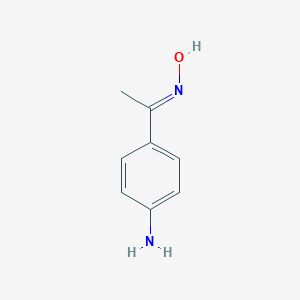
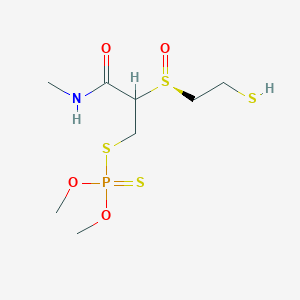
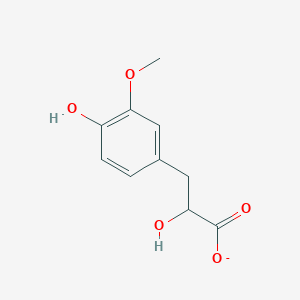


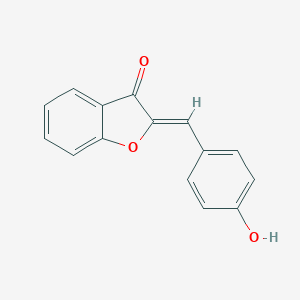
![N-(2-hydroxysulfonothioyloxyethyl)-4-[(2S)-2-methoxycyclohexyl]butan-1-amine](/img/structure/B231279.png)
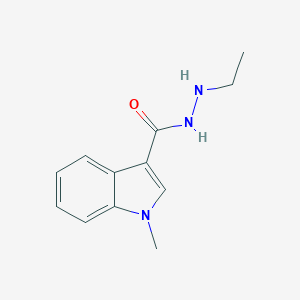

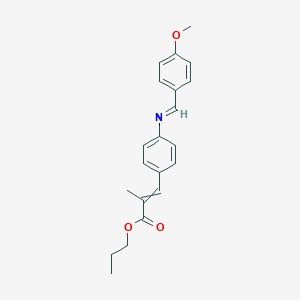
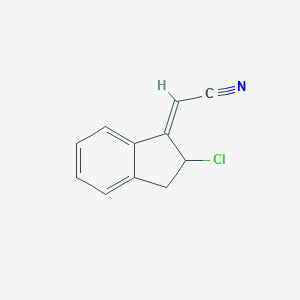
![(1S,2R,7R,9S,11R)-2,6,6,9-tetramethyltricyclo[5.4.0.02,9]undecane-8,11-diol](/img/structure/B231303.png)
